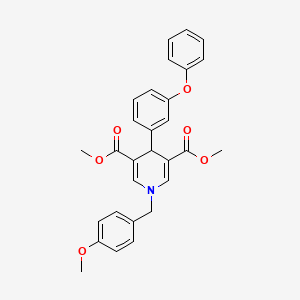
Dimethyl 1-(4-methoxybenzyl)-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry, particularly in the development of cardiovascular drugs. The structure of this compound includes a dihydropyridine ring substituted with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be achieved through the Hantzsch synthesis. This method involves the cyclocondensation of acetoacetic ester, aldehyde, and ammonia. Specifically, the reaction of methyl-3-aminocrotonate with methoxybenzaldehyde under typical Hantzsch reaction conditions yields the desired dihydropyridine compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing cardiovascular drugs due to its structural similarity to known calcium channel blockers.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate the flow of calcium ions, leading to various physiological effects. This mechanism is similar to that of other 1,4-dihydropyridines, which are known to relax smooth muscle cells and lower blood pressure .
Comparison with Similar Compounds
Similar compounds include other 1,4-dihydropyridines such as nifedipine, felodipine, nicardipine, and amlodipine. These compounds share a common dihydropyridine core but differ in their substituents, which can affect their pharmacological properties. The uniqueness of 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C29H27NO6 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
dimethyl 1-[(4-methoxyphenyl)methyl]-4-(3-phenoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H27NO6/c1-33-22-14-12-20(13-15-22)17-30-18-25(28(31)34-2)27(26(19-30)29(32)35-3)21-8-7-11-24(16-21)36-23-9-5-4-6-10-23/h4-16,18-19,27H,17H2,1-3H3 |
InChI Key |
WWSQCAHXCQPMFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















